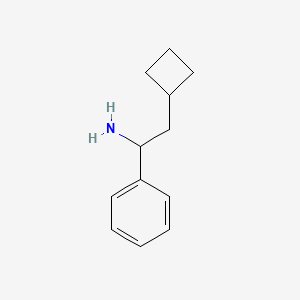

2-Cyclobutyl-1-phenylethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11/h1-3,7-8,10,12H,4-6,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUKKBEZAIXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Cyclobutyl 1 Phenylethan 1 Amine and Its Analogs

Diverse Synthetic Routes and Reaction Pathways

The construction of the 2-cyclobutyl-1-phenylethan-1-amine scaffold can be achieved through several distinct and adaptable synthetic routes. These pathways offer chemists the flexibility to introduce a variety of substituents and to control stereochemistry, which is often crucial for biological activity.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single operation. An electrochemical multicomponent [2+2+1] cascade cyclization has been developed for the synthesis of 4-acylimidazoles from enaminones and primary amines. rsc.org This method avoids the use of transition-metal catalysts and chemical oxidants, making it a more sustainable approach. rsc.org While not directly applied to the target molecule, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted. For instance, a hypothetical Ugi-type reaction could involve cyclobutylacetaldehyde, an amine (like ammonia (B1221849) or a primary amine), a nitrile (such as trimethylsilyl (B98337) cyanide), and an isocyanide to assemble the core structure in a convergent manner.

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their operational simplicity, reduced waste generation, and ability to minimize purification steps. For the synthesis of related amine structures, one-pot procedures have been successfully developed. For example, a one-pot method for the amidation of primary nitroalkanes has been reported, which could be conceptually applied to precursors of the target amine. rsc.org Another relevant one-pot procedure involves the synthesis of 2-iminothiazolines and 2-aminothiazoles, demonstrating the feasibility of sequential reactions in a single vessel to build complex heterocyclic structures. researchgate.net A one-pot photochemical method has also been developed for generating functionalized aminocyclopentanes, showcasing the use of light-mediated reactions in a one-pot setup. chemrxiv.org

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for the synthesis of amines. youtube.com This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com For the synthesis of this compound, this would involve the reaction of 2-cyclobutyl-1-phenylethan-1-one (B1454567) with ammonia or an ammonia equivalent, followed by reduction.

A key aspect of successful reductive amination is the choice of reducing agent. Sodium cyanoborohydride (NaBH3CN) is a popular choice because it is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting ketone. youtube.com This allows for the entire reaction to be carried out in a single pot. youtube.com The general mechanism involves the formation of an iminium ion, which is then attacked by a hydride from the reducing agent. youtube.com

| Starting Materials | Reagents | Product | Key Features |

| Ketone/Aldehyde, Amine | NaBH3CN, mild acid (e.g., pH ~5) | Amine | One-pot procedure, selective reduction of imine. youtube.com |

| 2-cyclobutyl-1-phenylethan-1-one, Ammonia | NaBH3CN, mild acid | This compound | Direct synthesis from the corresponding ketone. |

Transformations from Precursor Ketones (e.g., 2-cyclobutyl-1-phenylethan-1-one)

The most direct precursor to this compound is the corresponding ketone, 2-cyclobutyl-1-phenylethan-1-one. uni.lu The conversion of this ketone to the target amine is a key transformation. As discussed in the previous section, reductive amination is a primary method for this conversion.

The synthesis of the precursor ketone itself can be achieved through various standard organic chemistry methods. One common approach is the Friedel-Crafts acylation of a suitable benzene (B151609) derivative with a cyclobutyl-containing acyl chloride or anhydride.

| Reactant | Reagent | Product |

| 2-cyclobutyl-1-phenylethan-1-one | Ammonia, Reducing Agent (e.g., NaBH3CN) | This compound |

| Benzene | Cyclobutylacetyl chloride, AlCl3 | 2-cyclobutyl-1-phenylethan-1-one |

Amidation Reactions for Related Scaffolds

While not a direct synthesis of the primary amine, amidation reactions are crucial for creating analogs and for probing the structure-activity relationships of related compounds. The primary amine of this compound can be readily acylated to form a wide range of amides. This is typically achieved by reacting the amine with an acyl chloride, anhydride, or carboxylic acid (in the presence of a coupling agent).

Recent advances in amidation reactions focus on more sustainable methods, avoiding hazardous reagents. sci-hub.st For instance, one-pot amidations of primary nitroalkanes have been developed. rsc.org These methods often involve the in-situ generation of the active acylating species.

Ring-Opening Reactions for Cyclobutane (B1203170) Moiety Incorporation

The incorporation of the cyclobutane ring can sometimes be achieved through ring-opening reactions of larger or more complex cyclic systems. However, a more common strategy involves the use of cyclobutane-containing building blocks. The cyclobutane ring is known to undergo ring-opening reactions under certain conditions, such as hydrogenation with a nickel or platinum catalyst, which typically yields the corresponding open-chain alkane. pharmaguideline.com Halogenation can also lead to ring-opening addition products. pharmaguideline.com

More synthetically useful are reactions that form the cyclobutane ring. For instance, photoredox-catalyzed cyclobutane synthesis by a deboronative radical addition-polar cyclization cascade has been reported. acs.org While these methods are for the formation of the cyclobutane ring itself, they highlight the modern synthetic approaches available for constructing such strained ring systems.

Strategies for C-N Bond Formation and Cleavage in Related Cyclic Amines

The construction and deconstruction of carbon-nitrogen (C-N) bonds are fundamental operations in the synthesis of nitrogen-containing molecules like this compound and its analogs. Strategies involving cyclic amines are particularly relevant, as ring-opening or modification of cyclic precursors can provide efficient routes to the desired acyclic amine structures.

Deconstructive transformation of unstrained cyclic amines through C-N bond cleavage has become a powerful method for creating molecular diversity. researchgate.netbohrium.com This approach allows for the conversion of readily available cyclic amines, such as pyrrolidines and piperidines, into functionalized acyclic amines. researchgate.netbohrium.com For instance, methods for the ring-opening of N-aryl pyrrolidines have been developed, showcasing the potential to generate substituted amine chains from cyclic precursors. researchgate.net These transformations can be promoted under various conditions, including electrochemical methods or through the use of specific reagents like oxoammonium salts and tert-butyl hydroperoxide (TBHP), where additives such as acids or bases can tune the reaction's selectivity. bohrium.com

Conversely, C-N bond formation is a cornerstone of amine synthesis. Classic methods like the Gabriel synthesis, which utilizes potassium phthalimide, and the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between amines and aryl halides, are widely employed to construct aryl amines. tcichemicals.com Electrochemical methods are also emerging as sustainable alternatives for C-N bond formation, offering advantages such as mild reaction conditions and reduced waste. acs.orgresearchgate.net These techniques can be applied to the synthesis of various amine derivatives, including amino acids and amides, from simple precursors. researchgate.net

| Method | Description | Key Features | Relevant Compounds |

| Ring-Opening of Cyclic Amines | C-N bond cleavage of unstrained cyclic amines to produce functionalized acyclic amines. researchgate.netbohrium.com | Allows for skeletal diversification; reaction pathway can be tuned with additives. researchgate.netbohrium.com | Pyrrolidine, Piperidine |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an aryl halide to form a C(aryl)-N bond. tcichemicals.com | Widely applicable for synthesizing aryl amines; requires a palladium catalyst and a base. tcichemicals.comnih.gov | Aryl Halides |

| Electrochemical Synthesis | Formation of C-N bonds using electrochemical methods, often in aqueous media. acs.orgresearchgate.net | Environmentally benign; avoids harsh reagents; can be susceptible to competing hydrogen evolution. researchgate.net | Glycine, Formamide |

| Reductive Detritylation | Removal of a trityl protecting group from a nitrogen atom using lithium powder to yield the free amine. organic-chemistry.org | Selective removal of the trityl group in the presence of other protecting groups like benzyl. organic-chemistry.org | N-tritylamines |

Catalytic Approaches in this compound Synthesis

Catalysis is paramount in modern organic synthesis, offering efficient, selective, and sustainable routes to complex molecules. For a chiral compound like this compound, catalytic asymmetric methods are indispensable for controlling stereochemistry.

Organocatalysis in Asymmetric Syntheses

Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze enantioselective transformations, has become a primary tool for synthesizing chiral compounds. nih.govbeilstein-journals.org This field is recognized as a distinct pillar of synthesis alongside metal catalysis and biocatalysis. nih.gov For amine synthesis, chiral primary and secondary amines, such as proline and its derivatives, are particularly effective. nih.govunits.it

These catalysts operate through covalent activation modes, most notably by forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. mdpi.com This dual reactivity allows for a wide range of asymmetric reactions, including Michael additions, Mannich reactions, and aldol (B89426) reactions, which are crucial for building the chiral backbone of molecules like this compound. nih.govunits.it For example, the asymmetric cascade organocatalysis can enable the direct, one-step synthesis of complex cyclic compounds with multiple stereocenters. nih.gov The development of bifunctional organocatalysts, such as those derived from cinchona alkaloids, further enhances enantioselectivity by providing additional non-covalent interactions (e.g., hydrogen bonding) to organize the transition state. mdpi.com

Transition Metal-Catalyzed Transformations (e.g., Palladium, Gold)

Transition metals, particularly palladium and gold, are powerful catalysts for constructing the carbon skeleton and installing the amine functionality found in 2-arylethylamines. mdpi.comnih.govbeilstein-journals.org

Palladium: Palladium catalysis is extensively used for C-N and C-C bond formation. The Buchwald-Hartwig amination is a premier method for creating the aryl-nitrogen bond. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi reactions are effective for forming the C-C bond between the aryl ring and the ethylamine (B1201723) side chain. acs.orgresearchgate.net More advanced palladium-catalyzed methods include C(sp³)–H activation, which allows for the direct arylation of aliphatic amines, offering a more atom-economical approach by avoiding pre-functionalization. researchgate.net Additionally, palladium-catalyzed cascade reactions, such as the aza-Wacker cyclization, can be used to construct nitrogen-containing heterocyclic systems that may serve as precursors. nih.gov

Gold: Cationic gold complexes are exceptional catalysts due to their nature as soft, carbophilic Lewis acids that powerfully activate C-C multiple bonds. beilstein-journals.org This property is harnessed in various transformations, including the addition of amines to allenes to afford allylic amines, and in cycloisomerization reactions of alkynyl amines or amides to generate heterocyclic structures like pyrroles. beilstein-journals.org Gold nanoparticles supported on titania have also been shown to be efficient heterogeneous catalysts for N-alkylation of amines. beilstein-journals.org

Other Metals: Nickel and copper are also prominent in the synthesis of phenethylamine (B48288) derivatives. Nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides provides a modular route to β-phenethylamines. acs.org Copper-catalyzed methods have been developed for the enantioselective Friedel-Crafts alkylation of indoles and the hydroamination of unsaturated compounds to produce chiral 2-arylethylamines. mdpi.com

| Catalyst | Reaction Type | Description |

| Palladium | Buchwald-Hartwig Amination | Forms a C(aryl)-N bond via cross-coupling of aryl halides and amines. nih.gov |

| Palladium | Suzuki / Negishi Coupling | Forms C-C bonds by coupling organoboron or organozinc reagents with organic halides. acs.orgresearchgate.net |

| Palladium | C-H Arylation | Directly couples an aryl group to a C(sp³)-H bond of an amine, often using a transient directing group. researchgate.net |

| Gold | Hydroamination / Cyclization | Activates alkynes or allenes for nucleophilic attack by an amine, leading to addition or cyclization products. beilstein-journals.org |

| Nickel | Cross-Electrophile Coupling | Couples aliphatic aziridines with aryl iodides to form β-phenethylamines. acs.org |

| Copper | Asymmetric Alkylation | Catalyzes the enantioselective addition of nucleophiles to imines or other electrophiles. mdpi.com |

Biocatalytic and Enzymatic Resolutions/Syntheses

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis, operating under mild aqueous conditions. biorxiv.org For producing enantiopure amines like this compound, two primary enzymatic strategies are employed: the kinetic resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral substrate.

Enzymatic kinetic resolution physically separates enantiomers from a racemic mixture by selectively catalyzing a reaction on one enantiomer, leaving the other untouched. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for this purpose. For example, the resolution of a racemic alcohol via lipase-catalyzed transesterification can achieve excellent enantioselectivity (E > 200), yielding both enantiomers in high optical purity. nih.gov

Asymmetric synthesis using enzymes can create a single enantiomer directly from a non-chiral starting material. Transaminases (TAs) are particularly valuable for this, as they can synthesize chiral amines from prochiral ketones with high enantiomeric excess. researchgate.net This method is economically attractive as it can directly produce the desired drug-like amine derivatives. researchgate.net Multi-enzyme cascade reactions are also being developed, combining several biocatalytic steps in a single pot to convert simple starting materials like aldehydes or carboxylic acids into complex, chiral amino acids and amines. biorxiv.org

Acid-Catalyzed Reactions

Acids play a crucial role as catalysts or promoters in various synthetic steps leading to phenylethylamine derivatives. Their function can range from accelerating reaction rates to controlling product selectivity. In the context of synthesizing analogs of this compound, both Brønsted and Lewis acids are employed.

For instance, in certain fragmentation reactions of cyclic amines, the presence of an acid can improve the yield of specific products. bohrium.com In hydrogenation processes used to form the amine, an organic acid may be included in the reaction mixture to facilitate the reduction. google.com Conversely, some reductions are performed in the absence of acid to yield the free amine base, with an acid being added subsequently for purification via salt formation. google.com

Lewis acids are instrumental in cycloaddition reactions that can build the cyclobutane ring. The Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes with other reagents can lead to the divergent synthesis of cyclobutyl amines. chemrxiv.orgchemrxiv.org The choice of Lewis acid can dictate the reaction pathway, leading to different structural frameworks from the same starting materials. chemrxiv.org

Advanced Reaction Condition Optimization

Optimizing reaction conditions is a critical process to maximize yield, enhance selectivity (chemo-, regio-, and stereo-), and ensure the scalability of a synthetic route. This systematic process involves the careful tuning of multiple parameters. For the synthesis of this compound and its analogs, optimization is key to controlling the outcome of the sophisticated catalytic reactions employed.

A prime example is the selective cleavage of C-N bonds in cyclic amines, where optimization involves screening different oxidants, catalyst loadings, solvents, additives, and temperatures to direct the reaction toward the desired product. bohrium.com In transition metal catalysis, the choice of ligand is often the most crucial parameter. For palladium-catalyzed C-N bond formation, bulky, electron-rich phosphine (B1218219) ligands have been shown to improve functional group compatibility. nih.gov Similarly, in palladium-catalyzed C-H arylation, the development of a suitable transient directing group and the screening of solvents and additives are essential for high efficiency. researchgate.net

The optimization process typically involves a one-variable-at-a-time approach or more advanced design of experiment (DoE) methodologies to explore the interplay between different parameters.

| Parameter | Influence on Reaction | Examples |

| Catalyst/Ligand | Affects reaction rate, selectivity, and substrate scope. | Screening different phosphine ligands for Pd-catalyzed coupling; choosing the right chiral organocatalyst for asymmetric induction. nih.govnih.gov |

| Solvent | Influences reagent solubility, catalyst stability, and reaction pathway. | The solvent can determine the outcome in divergent synthesis pathways. chemrxiv.org |

| Base/Acid | Can act as a catalyst, promoter, or be essential for the catalytic cycle (e.g., regenerating the catalyst). | Use of LiN(TMS)₂ as a base in Pd-catalyzed amination to tolerate hydroxyl groups. nih.gov |

| Temperature | Affects reaction rate and can influence selectivity between kinetic and thermodynamic products. | Optimizing temperature to balance conversion rate and catalyst decomposition. bohrium.com |

| Additives | Can act as co-catalysts, scavengers, or modify the catalyst's properties. | Use of a dual-acid cocatalyst system in industrial-scale organocatalytic reactions. mdpi.com |

| Concentration | Can impact reaction kinetics and, in some cases, suppress side reactions. | Adjusting substrate loading in biocatalytic transformations to maximize product formation. researchgate.net |

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical factor in the reductive amination process, significantly impacting reaction rates and selectivity. The solvent influences the solubility of reactants, the stability of intermediates, and the activity of the reducing agent. A systematic study of solvent effects on the reductive amination of ketones reveals that both protic and aprotic solvents can be employed, each with distinct advantages and disadvantages. researchgate.net

In the context of synthesizing this compound, various solvents can be considered. Protic solvents like methanol (B129727) and ethanol (B145695) are often effective due to their ability to protonate the carbonyl group, thereby activating it for nucleophilic attack by ammonia. researchgate.net Methanol, in particular, has been identified as an excellent solvent for the reductive amination of some ketones, facilitating high rates of imine and Schiff base formation. researchgate.net Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dichloroethane (B1671644) (DCE) are also viable options, especially when using specific reducing agents like sodium triacetoxyborohydride (B8407120). acs.orgcommonorganicchemistry.com The use of non-polar aprotic solvents like toluene (B28343) may be considered with certain catalytic systems. lookchem.com

The selection of the optimal solvent is often a balance between reactant solubility, reagent compatibility, and the desired reaction pathway. For instance, in some cases, the use of water as a solvent can disfavor the formation of the imine intermediate, leading to a higher yield of the corresponding alcohol byproduct. researchgate.net

Table 1: Hypothetical Solvent Effects on the Reductive Amination of 2-Cyclobutyl-1-phenylethan-1-one

| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Expected Predominant Product | Plausible Yield (%) |

| Methanol | 32.7 | 64.7 | This compound | 85-95 |

| Ethanol | 24.5 | 78.4 | This compound | 80-90 |

| Tetrahydrofuran (THF) | 7.6 | 66 | This compound | 75-85 |

| 1,2-Dichloroethane (DCE) | 10.4 | 83.5 | This compound | 70-80 |

| Toluene | 2.4 | 110.6 | This compound | 60-70 |

| Water | 80.1 | 100 | 2-Cyclobutyl-1-phenylethan-1-ol | Low amine yield |

Note: The yields presented in this table are hypothetical and based on general principles of organic synthesis. Actual yields may vary depending on specific reaction conditions.

Temperature Dependence in Synthetic Processes

Reaction temperature is another crucial parameter that governs the rate and selectivity of the synthesis of this compound. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts through side reactions.

For the reductive amination of ketones, the optimal temperature is dependent on the specific catalyst and reducing agent used. Some modern catalytic systems, including those based on cobalt or ruthenium, have been developed to operate efficiently at relatively mild temperatures, such as 35°C or even ambient temperature. researchgate.netscispace.comacs.org More traditional methods may require elevated temperatures, for instance, up to 80-120°C, particularly when using hydrogen gas and a heterogeneous catalyst. lookchem.comacs.org

The thermal stability of the reactants, intermediates, and the final product must also be considered. For example, the imine intermediate can be susceptible to hydrolysis, and the final amine product might undergo decomposition at very high temperatures. Therefore, a careful optimization of the reaction temperature is necessary to achieve a high yield of the desired product in a reasonable timeframe while minimizing byproduct formation.

Table 2: Hypothetical Temperature Effects on the Yield of this compound

| Temperature (°C) | Plausible Catalyst System | Expected Reaction Time (hours) | Plausible Yield (%) |

| 25-35 | Ru/TiP-100 | 24-48 | 80-90 |

| 50-60 | Pd/C with NaBH₄ | 12-24 | 85-95 |

| 80 | CoCl₂/NaBH₄ with H₂ | 12 | ~99 |

| 100-120 | Ru/Xantphos with H₂/NH₃ | 16 | 90-98 |

Note: The yields and reaction times in this table are hypothetical and based on analogous reactions reported in the literature. Actual results will depend on the specific experimental setup.

Reagent Stoichiometry and Purity Control

The stoichiometry of the reagents, including the ketone precursor, the amine source (typically ammonia or an ammonia equivalent), and the reducing agent, is a key factor in maximizing the yield and purity of this compound. An excess of the amine source is often used to drive the equilibrium towards the formation of the imine intermediate.

The choice and amount of the reducing agent are critical for selective reduction of the imine in the presence of the starting ketone. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaB(OAc)₃H). commonorganicchemistry.comorganic-chemistry.org The stoichiometry of the reducing agent needs to be carefully controlled; an insufficient amount will lead to incomplete reaction, while a large excess can increase the risk of reducing the starting ketone to the corresponding alcohol and complicate the purification process. acsgcipr.org

Purity control is achieved through a combination of optimized reaction conditions and appropriate work-up and purification procedures. This can involve quenching the reaction, extracting the product into a suitable organic solvent, washing to remove impurities, and finally, purification by techniques such as distillation or chromatography. The use of high-purity starting materials is also essential to obtain a final product of high quality.

Derivatization Strategies for this compound Scaffolds

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These derivatization strategies can be broadly categorized into functionalization of the amine moiety, modifications of the phenyl ring, and substitutions on the cyclobutane ring.

Functionalization of the Amine Moiety

The primary amine group in this compound is a versatile handle for a variety of chemical transformations.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to introduce a wide range of substituents. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. acs.orgbath.ac.ukresearchgate.net For instance, reaction with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride can yield the corresponding secondary amine. N-acylation can be performed using acyl chlorides or anhydrides, often in the presence of a base, to form amides. These reactions are generally robust and high-yielding.

Table 3: Plausible N-Functionalization Reactions of this compound

| Reagent | Reaction Type | Plausible Product |

| Acetyl chloride | N-Acylation | N-(2-cyclobutyl-1-phenylethyl)acetamide |

| Benzyl bromide | N-Alkylation | N-benzyl-2-cyclobutyl-1-phenylethan-1-amine |

| Formaldehyde/NaBH₃CN | Reductive Amination | N,N-dimethyl-2-cyclobutyl-1-phenylethan-1-amine |

Modifications of the Phenyl Ring

The phenyl ring of the this compound scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The existing alkylamine substituent is an ortho-, para-directing group, although the amino group is often protected during these reactions to prevent side reactions and to control regioselectivity. researchgate.net

Nitration and Halogenation: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which introduces a nitro group onto the phenyl ring, primarily at the para position. chemistrysteps.com Halogenation, such as bromination or chlorination, can be carried out using the corresponding halogen in the presence of a Lewis acid catalyst. These reactions provide access to a range of substituted analogs. google.com

Friedel-Crafts Reactions: Friedel-Crafts acylation can introduce an acyl group onto the phenyl ring, typically at the para position, using an acyl chloride and a Lewis acid catalyst like aluminum chloride. chemguide.co.ukbeilstein-journals.orgnih.govlibretexts.org The resulting ketone can then be further modified.

Cyclobutane Ring Substitutions

Modifications to the cyclobutane ring are generally more challenging and often require the synthesis of a pre-functionalized cyclobutane-containing starting material. However, several strategies exist for the synthesis and modification of cyclobutane rings.

Synthesis of Substituted Cyclobutanes: Substituted cyclobutanes can be prepared through various methods, including [2+2] cycloadditions and ring-contraction or ring-expansion reactions. organic-chemistry.orgrsc.orgchemistryviews.orgharvard.eduacs.org For instance, a substituted cyclobutanone (B123998) could be used as the precursor to synthesize an analog of this compound with substituents on the four-membered ring.

Stereochemical Control and Analysis in 2 Cyclobutyl 1 Phenylethan 1 Amine Chemistry

Enantioselective and Diastereoselective Synthesis

The synthesis of a single stereoisomer of 2-Cyclobutyl-1-phenylethan-1-amine requires methods that can differentiate between the enantiomeric and diastereomeric transition states leading to the various possible products. This is achieved through the use of chiral reagents, catalysts, or auxiliaries that create a chiral environment during the reaction, favoring the formation of one stereoisomer over the others.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically or diastereomerically enriched product.

A widely employed and highly effective chiral auxiliary for the asymmetric synthesis of amines is tert-butanesulfinamide. nih.govmdpi.com This methodology involves the condensation of the chiral sulfinamide with a ketone, in this case, 2-cyclobutyl-1-phenylethan-1-one (B1454567), to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a nucleophile or a reducing agent to the C=N bond is directed by the bulky and stereochemically defined tert-butylsulfinyl group. The stereochemical outcome is often rationalized by a six-membered ring transition state where the reagents coordinate to the sulfinyl oxygen and nitrogen. nih.gov

The general scheme for this approach is as follows:

Condensation: Reaction of 2-cyclobutyl-1-phenylethan-1-one with either (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinyl imine.

Diastereoselective Reduction: Reduction of the imine with a hydride source. The choice of reducing agent can significantly influence the diastereoselectivity.

Auxiliary Cleavage: Removal of the tert-butanesulfinyl group, typically under acidic conditions, to yield the chiral primary amine.

This approach allows for the synthesis of either enantiomeric series of the target amine by selecting the appropriate enantiomer of the tert-butanesulfinamide auxiliary.

Table 1: Illustrative Examples of Chiral Auxiliary-Mediated Synthesis

| Entry | Chiral Auxiliary | Ketone Precursor | Reducing Agent | Major Diastereomer Product | Diastereomeric Ratio (d.r.) |

| 1 | (R)-tert-Butanesulfinamide | 2-Cyclobutyl-1-phenylethan-1-one | L-Selectride® | (R,R)-N-(2-cyclobutyl-1-phenylethyl)-tert-butanesulfinamide | >95:5 |

| 2 | (S)-tert-Butanesulfinamide | 2-Cyclobutyl-1-phenylethan-1-one | NaBH₄ | (S,R)-N-(2-cyclobutyl-1-phenylethyl)-tert-butanesulfinamide | 90:10 |

Note: The data in this table are illustrative and based on typical results for similar substrates, as specific experimental data for this compound were not available in the searched literature.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, as a result of the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the context of this compound synthesis, this can be achieved through various strategies, including the use of chiral catalysts for the reduction of an imine precursor.

For instance, the asymmetric hydrogenation of a prochiral imine, such as N-(2-cyclobutyl-1-phenylethylidene)aniline, using a chiral transition metal catalyst can lead to the enantioselective formation of the corresponding amine. Catalysts based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands, are commonly employed for this purpose. The chiral ligand creates a stereochemically defined environment around the metal center, which in turn dictates the facial selectivity of hydride transfer to the imine substrate.

The success of this approach hinges on the ability of the catalyst to effectively differentiate between the two prochiral faces of the imine. The steric and electronic properties of both the substrate and the chiral ligand play a crucial role in determining the level of asymmetric induction.

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. The major drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%.

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. In the case of amines, DKR can be achieved using a combination of an enzyme for the enantioselective acylation and a metal catalyst for the racemization of the unreacted amine. For example, Candida antarctica lipase (B570770) B (CALB) is often used for the acylation, while a ruthenium-based catalyst can facilitate the racemization.

The application of DKR to a racemic mixture of this compound would involve the selective acylation of one enantiomer, while the other is continuously racemized, ultimately leading to a high yield of a single enantiomer of the corresponding amide, which can then be hydrolyzed to the desired amine.

Table 2: Conceptual Comparison of Resolution Strategies

| Strategy | Maximum Theoretical Yield | Key Components | Application to this compound |

| Kinetic Resolution | 50% | Chiral resolving agent or catalyst | Separation of racemic amine by selective reaction of one enantiomer. |

| Dynamic Kinetic Resolution | 100% | Chiral catalyst and racemization catalyst | Conversion of racemic amine to a single enantiomer of the acylated product. |

Stereochemical Purity and Chiral Recognition

The successful implementation of stereoselective synthetic methods requires accurate techniques to determine the stereochemical purity of the products. This involves quantifying the amounts of different enantiomers and diastereomers present in a sample.

The diastereomeric ratio (dr) of a mixture of diastereomers can often be determined directly using nuclear magnetic resonance (NMR) spectroscopy. The different spatial arrangement of the atoms in diastereomers results in distinct chemical environments for their nuclei, leading to separate and quantifiable signals in the NMR spectrum. Integration of these signals allows for the calculation of the relative amounts of each diastereomer.

The determination of the enantiomeric ratio (er) is more challenging as enantiomers have identical physical properties in an achiral environment, including their NMR spectra. Therefore, their analysis requires the use of a chiral environment. This can be achieved in several ways:

Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral, enantiomerically pure reagent to form a mixture of diastereomers. These diastereomers can then be analyzed by NMR or chromatography.

Chiral Solvating Agents: A chiral solvating agent is added to the sample, which forms transient diastereomeric complexes with the enantiomers, leading to the resolution of their signals in the NMR spectrum.

Chiral Chromatography: The enantiomers are separated on a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

For this compound, a common approach would be the use of chiral HPLC to determine the enantiomeric ratio.

The stereochemical outcome of a reaction is often highly sensitive to the reaction conditions. Factors such as temperature, solvent, concentration, and the nature of the reagents and catalysts can all have a profound impact on the enantiomeric and diastereomeric ratios of the products.

In the diastereoselective reduction of N-sulfinylimines, for example, the choice of the hydride source is critical. Bulky reducing agents, such as L-Selectride®, often provide higher diastereoselectivity compared to smaller reagents like sodium borohydride (B1222165). This is attributed to the increased steric hindrance in the transition state, which amplifies the directing effect of the chiral auxiliary.

Similarly, the temperature can play a significant role. Lower reaction temperatures generally lead to higher stereoselectivities, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. The solvent can also influence the stereochemical outcome by affecting the solvation of the transition states and the conformation of the substrate-reagent complex.

A systematic investigation of these parameters is crucial for optimizing the stereoselectivity of a given transformation.

Table 3: Illustrative Influence of Reducing Agent on Diastereoselectivity

| Ketimine Precursor | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| (R)-N-(2-cyclobutyl-1-phenylethylidene)-tert-butanesulfinamide | NaBH₄ | THF | 0 | 85:15 |

| (R)-N-(2-cyclobutyl-1-phenylethylidene)-tert-butanesulfinamide | L-Selectride® | THF | -78 | >98:2 |

| (R)-N-(2-cyclobutyl-1-phenylethylidene)-tert-butanesulfinamide | DIBAL-H | Toluene (B28343) | -78 | 92:8 |

Note: The data in this table are illustrative and based on typical results for similar substrates, as specific experimental data for this compound were not available in the searched literature.

Configurational Stability and Inversion Dynamics of Amine Stereocenters

Energy Barriers for Stereochemical Inversion

The feasibility of isolating enantiomers of a chiral amine is directly related to the energy barrier for this inversion process. For most simple acyclic amines, this barrier is very low, leading to rapid racemization at or near room temperature. The rate of inversion is influenced by several factors including the steric bulk of the substituents on the nitrogen atom, the inclusion of the nitrogen in a strained ring system, and the presence of electronegative atoms.

In the case of this compound, the nitrogen is a primary amine, bonded to two hydrogen atoms and the 1-phenyl-2-cyclobutylethyl group. The energy barrier to inversion in primary amines is generally low. For ammonia (B1221849) (NH₃), the inversion barrier is approximately 5.8 kcal/mol (24.2 kJ/mol), and for simple alkylamines, it is in a similar range. lumenlearning.comresearchgate.net This low barrier allows for extremely rapid inversion, on the order of billions of times per second for ammonia. lumenlearning.com

The presence of a bulky substituent, such as the 2-cyclobutyl-1-phenylethyl group, can influence the inversion barrier. Increased steric hindrance in the pyramidal ground state can, in some cases, decrease the energy difference to the planar transition state, potentially lowering the inversion barrier. Conversely, significant steric strain in the planar transition state could raise the barrier. For acyclic amines, the effect of bulky substituents on the inversion barrier is generally not sufficient to allow for the isolation of enantiomers at room temperature. researchgate.net

Below is a table illustrating typical inversion barriers for a range of amines, which provides context for the expected behavior of this compound.

| Compound Name | Structure | Inversion Barrier (kcal/mol) | Inversion Barrier (kJ/mol) |

| Ammonia | NH₃ | 5.8 | 24.2 |

| Methylamine | CH₃NH₂ | ~5 | ~21 |

| Trimethylamine | (CH₃)₃N | 7.5 | 31.4 |

| Dibenzylmethylamine | (C₆H₅CH₂)₂NCH₃ | 6.7 | 28.0 |

| This compound (Estimated) | C₁₂H₁₇N | ~5-7 | ~21-29 |

Note: The value for this compound is an estimate based on values for structurally similar primary and benzylic amines.

Computational Assessment of Chiral Stability

In the absence of experimental data, computational chemistry provides a powerful tool for assessing the chiral stability of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods can be employed to calculate the geometries of the ground state (pyramidal) and the transition state (planar) for nitrogen inversion, and thus determine the energy barrier.

Computational studies on a variety of amines have shown that the inversion barrier is sensitive to the electronic and steric environment of the nitrogen atom. For primary amines, the calculated barriers are consistently low. A computational study on methylamine, for example, yields an inversion barrier in close agreement with experimental values. researchgate.net

For this compound, a computational model would involve optimizing the structure of one of the enantiomers in its pyramidal ground state. Subsequently, the transition state for inversion, which has a planar arrangement around the nitrogen atom, would be located and its energy calculated. The difference in energy between the ground state and the transition state provides the theoretical inversion barrier.

Factors that would be considered in a computational assessment include:

Steric Effects: The bulky cyclobutyl and phenyl groups will influence the bond angles around the nitrogen in both the ground and transition states. The steric repulsion between these groups and the amine's hydrogen atoms in the planar transition state is a key factor. researchgate.net

Electronic Effects: The phenyl group can have a minor electronic influence on the nitrogen atom, but in a primary benzylic amine, this effect on the inversion barrier is generally small compared to steric factors.

Conformational Flexibility: The cyclobutyl group and the ethyl chain introduce additional conformational flexibility. A thorough computational study would need to consider various rotamers to identify the lowest energy ground state conformation before calculating the inversion pathway. pharmacy180.comquimicaorganica.org

A hypothetical computational analysis of this compound would likely yield results consistent with other primary amines, confirming a low barrier to inversion and therefore low chiral stability at the nitrogen stereocenter under normal conditions.

Below is a table summarizing the kind of data that would be generated from a computational study on the chiral stability of amines.

| Parameter | Description | Expected Value for a Primary Amine like this compound |

| Ground State Geometry | The optimized geometry of the amine in its lowest energy (pyramidal) conformation. | Trigonal pyramidal geometry at the nitrogen atom. |

| Transition State Geometry | The geometry of the highest energy point along the inversion coordinate. | Planar geometry at the nitrogen atom (sp² hybridized). |

| Calculated Inversion Barrier (ΔE‡) | The energy difference between the transition state and the ground state. | Likely in the range of 5-8 kcal/mol (21-33 kJ/mol). |

| Imaginary Frequency | The vibrational mode corresponding to the inversion motion at the transition state. | A single imaginary frequency, confirming it as a true transition state for the inversion. |

Given the rapid inversion, the chirality of this compound is primarily determined by the stereocenter at the carbon atom (C1), which is not affected by the nitrogen inversion. The amine group itself would exist as a rapidly equilibrating mixture of two configurations.

Mechanistic Investigations and Computational Chemistry of 2 Cyclobutyl 1 Phenylethan 1 Amine Reactions

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like 2-Cyclobutyl-1-phenylethan-1-amine involves a multi-faceted approach, combining experimental techniques to identify key reaction features with theoretical methods to model the energetic landscape of the transformation.

The transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for reactants to be converted into products. youtube.com The analysis of transition state structures is fundamental to understanding reaction rates and selectivity. For reactions involving phenylethylamines, such as N-alkylation or enzymatic transformations, the geometry and energy of the transition state are of paramount importance.

In enzymatic reactions, for instance, transition-state analogues are designed to bind to the enzyme with much higher affinity than the actual substrates. nih.gov Studies on Phenylethanolamine N-Methyltransferase (PNMT), an enzyme that catalyzes the methylation of norepinephrine, have utilized kinetic isotope effects and quantum chemical calculations to model the transition state of the reaction. nih.gov This research revealed that the reaction proceeds through an early SN2 transition state where the methyl transfer is the rate-limiting step. nih.gov While not directly studying this compound, this approach provides a framework for how the transition states of its reactions, such as N-alkylation, could be investigated. The bulky cyclobutyl group would likely influence the geometry and energy of the transition state, potentially favoring or disfavoring certain reaction pathways due to steric hindrance.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

| Parameter | Value | Description |

| Activation Energy (Ea) | High | The energy barrier for the reaction is expected to be significant due to the steric bulk of the cyclobutyl group. |

| Transition State Geometry | Distorted | The approach of a reactant to the nitrogen or the alpha-carbon would be sterically hindered, leading to a non-ideal geometry. |

| Imaginary Frequency | One | A key characteristic of a true transition state, corresponding to the motion along the reaction coordinate. youtube.com |

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.

Many chemical reactions proceed through one or more intermediates, which are transient species that are formed in one step and consumed in a subsequent step. Identifying and characterizing these intermediates is crucial for a complete understanding of the reaction mechanism. For reactions involving amines, common intermediates include protonated amines (ammonium ions) in acid-catalyzed reactions or radical cations in oxidation reactions.

In the context of phenylethylamine derivatives, reactions can proceed through various intermediates depending on the reagents and conditions. For example, in the synthesis of more complex molecules, the phenylethylamine moiety might be part of an intermediate that undergoes further transformation. Mechanistic studies on the reaction of bicyclo[1.1.0]butanes with triazinanes to form cyclobutyl amines have identified carbocation intermediates. researchgate.net While a different synthetic route, it highlights the types of reactive intermediates that can be involved in the formation of cyclobutane-containing structures.

Kinetic studies measure the rate of a chemical reaction and provide quantitative information about the reaction mechanism. By studying how the reaction rate changes with concentration, temperature, and solvent, one can determine the rate law, activation energy, and other kinetic parameters.

A study on the two-step reaction of phenylethylamine with methyl acrylate (B77674) demonstrated the influence of solvent polarity on the reaction rate. researchgate.net The reaction was found to be significantly faster in polar protic solvents like methanol (B129727) compared to non-polar solvents. researchgate.net This suggests that the transition state is more stabilized by polar solvents, which is common for reactions involving charge separation. For this compound, similar kinetic studies could reveal the electronic and steric effects of the cyclobutyl group on the reaction rates. For instance, the bulky cyclobutyl group might slow down the rate of bimolecular reactions due to increased steric hindrance.

Table 2: Kinetic Data for the Reaction of Phenylethylamine with Methyl Acrylate in Different Solvents researchgate.net

| Solvent | Dielectric Constant | Reaction Time for >90% Conversion of Phenylethylamine |

| Methanol | 32.63 | 3 hours |

| Dichloromethane | 9.08 | 5 hours |

| Dioxane | 2.21 | 8 hours |

| Chloroform | 4.81 | 15 hours |

This data illustrates the significant effect of the solvent on reaction kinetics for a related phenylethylamine.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an indispensable tool for investigating reaction mechanisms and predicting the properties of molecules. These methods can provide detailed information about the electronic structure, geometry, and energy of reactants, products, transition states, and intermediates.

The electronic structure of a molecule determines its reactivity. For this compound, an analysis of its electronic structure would involve examining the distribution of electron density, the energies of its molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential. The nitrogen atom of the amino group is expected to be the most nucleophilic and basic site due to the lone pair of electrons. The phenyl ring can act as an electron-donating or -withdrawing group depending on the reaction conditions.

Computational studies on other phenethylamine (B48288) derivatives have shown how substitutions on the phenyl ring and the ethylamine (B1201723) chain influence their electronic properties and, consequently, their biological activity. biomolther.orgbiomolther.org For this compound, the cyclobutyl group, being an alkyl group, is expected to have a slight electron-donating effect through induction, which could increase the basicity of the amino group compared to unsubstituted phenylethylamine.

Theoretical modeling can be used to predict the reactivity and selectivity of chemical reactions. By calculating the energy profiles for different reaction pathways, it is possible to determine which products are most likely to be formed. For example, in a reaction where multiple isomers can be formed, computational methods can predict the most stable isomer and the reaction pathway that leads to it.

For this compound, computational models could be used to predict its reactivity in various reactions, such as its pKa value, its susceptibility to oxidation, and its behavior in cycloaddition reactions. Docking studies, a form of computational modeling, are frequently used in medicinal chemistry to predict how a molecule will bind to a biological target, such as a receptor or enzyme. researchgate.netbiomolther.org Such studies on phenethylamine derivatives have been instrumental in designing new therapeutic agents. researchgate.netnih.gov While no specific docking studies on this compound are publicly available, this approach could be used to predict its potential biological targets and to understand the structure-activity relationships of related compounds.

Conformational Analysis and Energy Landscapes

The principal degrees of freedom include the torsion angles around the Cα-Cβ bond and the Cβ-C(cyclobutyl) bond, as well as the orientation of the phenyl and amino groups. For the related molecule, 2-phenylethylamine, studies have identified two primary conformational families for the ethylamine side chain: a gauche (folded) and an anti (extended) arrangement. rsc.orgresearchgate.net In the gauche conformation, the amino group is folded back towards the phenyl ring, allowing for a stabilizing, non-covalent interaction between the amine's nitrogen atom and the π-system of the aromatic ring (N-H···π). rsc.orgresearchgate.net The anti conformation represents a more extended form of the side chain. rsc.orgresearchgate.net

The presence of the cyclobutyl group introduces additional complexity to the conformational landscape. The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering creates multiple, rapidly interconverting conformers. The interplay between the puckered state of the cyclobutyl ring and the rotation of the phenylethan-1-amine backbone gives rise to a complex energy landscape with numerous local minima.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the energies of these different conformations. By systematically rotating key dihedral angles and allowing the rest of the molecule's geometry to relax, a detailed map of the potential energy surface can be generated. This landscape reveals the relative stabilities of the various conformers and the energy barriers between them. For instance, the energy landscape of even a seemingly simple molecule like cyclo-octane has been shown to possess a complex topology, composed of the union of a sphere and a Klein bottle, highlighting that the energy landscapes of cyclic molecules can have unexpected mathematical structures. nih.gov

Below is an illustrative table of the types of data that would be generated in a full conformational analysis of this compound, showing hypothetical relative energies for a few possible conformations.

| Conformer | Description | Dihedral Angle (N-Cα-Cβ-C_cyclobutyl) | Cyclobutyl Puckering | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Gauche-Puckered-1 | Folded side chain, puckered ring state 1 | ~60° | State 1 | 0.00 (most stable) |

| Gauche-Puckered-2 | Folded side chain, puckered ring state 2 | ~60° | State 2 | 0.5 |

| Anti-Puckered-1 | Extended side chain, puckered ring state 1 | ~180° | State 1 | 1.2 |

| Anti-Puckered-2 | Extended side chain, puckered ring state 2 | ~180° | State 2 | 1.7 |

Molecular Dynamics Simulations

While conformational analysis provides a static picture of the stable states of this compound, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent.

An MD simulation of this compound would typically be performed in a box of solvent molecules (e.g., water) to mimic physiological or reaction conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

From the resulting trajectory, a wealth of information can be extracted:

Conformational Transitions: The simulation can show the transitions between different gauche and anti conformers and between different puckered states of the cyclobutyl ring, revealing the timescales of these events.

Solvent Effects: The influence of the solvent on the conformational equilibrium can be assessed. For example, polar solvents might disrupt the intramolecular N-H···π interaction, shifting the equilibrium towards the more extended anti conformer.

Free Energy Landscapes: Advanced sampling techniques combined with MD can be used to construct a free energy landscape (FEL). nih.gov The FEL provides a map of the most probable conformations and the energetic barriers between them, offering a more complete picture than a static potential energy surface by including the effects of temperature and entropy. nih.govnih.govrsc.org

The setup for a typical MD simulation is summarized in the following table.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, or OPLS | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P or SPC/E water | Represents the aqueous environment. |

| System Size | ~5000-10000 atoms | Ensures the molecule does not interact with its periodic images. |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational space. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

Application of Computational Tools in Synthetic Design

Computational chemistry provides a powerful toolkit for the rational design and optimization of synthetic routes to target molecules like this compound. uva.nl These tools can be applied at various stages of the synthetic planning process, from retrosynthesis to reaction optimization.

Computer-aided retrosynthesis can help identify potential synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. By applying known chemical transformations in reverse, these programs can suggest multiple synthetic routes that might not be immediately obvious to a chemist.

For a given proposed reaction step, computational methods can be used to:

Investigate Reaction Mechanisms: The transition state for a proposed reaction can be located and its energy calculated. This provides the activation energy, which is a key determinant of the reaction rate. By mapping the entire reaction coordinate, a detailed mechanistic understanding can be achieved.

Predict Spectroscopic Properties: Computational tools can predict spectroscopic data such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the characterization and confirmation of the synthesized product.

The following table outlines some of the computational methods and their applications in the synthetic design of a molecule like this compound.

| Computational Method | Application in Synthetic Design |

|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and activation barriers. Prediction of NMR and IR spectra. |

| Hartree-Fock (HF) and MP2 | Often used for initial geometry optimizations and as a basis for more accurate calculations. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions within intermediates and transition states. |

| Molecular Docking (if biologically targeted) | Predicting the binding mode of the molecule to a biological target to guide the design of more potent analogs. |

| Retrosynthesis Software | Proposing novel and efficient synthetic routes from available starting materials. |

Advanced Analytical Methodologies for Structural and Stereochemical Characterization

Spectroscopic Techniques for Elucidation

Spectroscopic methods are instrumental in piecing together the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and functional groups can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Cyclobutyl-1-phenylethan-1-amine, distinct signals are expected for the protons of the phenyl ring, the cyclobutyl ring, the ethylamine (B1201723) backbone, and the amine group itself. The aromatic protons of the monosubstituted phenyl group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic proton (CH-NH₂) would be expected to be a triplet or a doublet of doublets around 4.0-4.5 ppm, influenced by the adjacent methylene (B1212753) and amine protons. The protons of the cyclobutyl ring would present as a complex multiplet in the upfield region, typically between 1.5 and 2.5 ppm. The methylene protons (CH₂) adjacent to the cyclobutyl ring are diastereotopic and would likely show complex splitting patterns. The amine protons (NH₂) typically appear as a broad singlet, the chemical shift of which can vary (e.g., 1.5-3.0 ppm) depending on the solvent and concentration. projectguru.inresearchgate.netchemicalbook.comub.esrsc.org

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Benzylic CH | 4.0 - 4.5 | Triplet or dd |

| Cyclobutyl-H | 1.5 - 2.5 | Multiplet |

| Methylene CH₂ | 1.8 - 2.2 | Multiplet |

| Amine NH₂ | 1.5 - 3.0 | Broad Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide further structural confirmation. The carbon atoms of the phenyl ring would resonate in the aromatic region (approximately 125-145 ppm). The benzylic carbon (CH-NH₂) would be expected in the range of 50-60 ppm. The carbons of the cyclobutyl ring would appear in the aliphatic region, with the methine carbon attached to the ethyl group being the most downfield of the cyclobutyl carbons. docbrown.infoacs.orgspectrabase.comrsc.orgnih.gov The methylene carbon adjacent to the cyclobutyl ring would also be in the aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Phenyl C (substituted) | 140 - 145 |

| Phenyl C (unsubstituted) | 125 - 130 |

| Benzylic CH | 50 - 60 |

| Methylene CH₂ | 35 - 45 |

| Cyclobutyl CH | 30 - 40 |

| Cyclobutyl CH₂ | 15 - 25 |

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound (C₁₂H₁₇N), the molecular weight is 175.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 175. A characteristic fragmentation pattern for phenylethylamine derivatives involves the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which would lead to a prominent fragment ion. nih.govresearchgate.netsci-hub.sedoaj.orgresearchgate.net Another common fragmentation is the benzylic cleavage, which would result in a tropylium (B1234903) ion or related structures. The loss of the cyclobutyl group is also a plausible fragmentation pathway.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion |

| 160 | [C₁₁H₁₄N]⁺ | Loss of CH₃ |

| 120 | [C₈H₁₀N]⁺ | Loss of Cyclobutyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comwpmucdn.comwikieducator.orglibretexts.orgresearchgate.net An N-H bending vibration would likely be observed around 1600 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclobutyl and ethyl groups would be just below 3000 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Primary Amine) | 3300 - 3500 | Stretch (two bands) |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| N-H | 1580 - 1650 | Bend |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-N | 1000 - 1250 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The phenyl group in this compound is the primary chromophore. It is expected to exhibit characteristic absorption bands in the UV region. Typically, a strong absorption band (the E-band) would appear around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, which is characteristic of the π to π* transitions in the benzene (B151609) ring. rsc.orgresearchgate.netnih.govacs.org

Chiroptical Spectroscopy for Absolute Configuration Determination

The presence of a chiral center at the benzylic carbon (the carbon atom bonded to both the phenyl group and the amine group) means that this compound can exist as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the two enantiomers will produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum, which correspond to the UV-Vis absorption bands of the phenyl chromophore, can be used to assign the absolute configuration (R or S) by comparing the experimental spectrum to theoretical calculations or to the spectra of structurally related compounds with known configurations. rsc.orgacs.orgbenthamdirect.comacs.orgnih.gov

Optical Rotation Measurements

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The two enantiomers of this compound will rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-). The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured at a specific wavelength (usually the sodium D-line at 589 nm), temperature, and concentration. While optical rotation confirms the chirality of a sample, the assignment of absolute configuration based solely on the sign of rotation is not always straightforward and often requires comparison with known compounds. aksci.comthermofisher.comnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. In the context of chiral molecules, the strategic use of anomalous dispersion effects allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter.

While specific crystallographic data for this compound is not widely published, the general principles of X-ray crystallography would be applied to determine its key structural features. The expected data would include the crystal system, space group, unit cell dimensions, and atomic coordinates, providing a complete picture of its solid-state architecture.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the critical assessment of its chemical and enantiomeric purity.

The separation of the enantiomers of this compound is a crucial analytical challenge, addressed effectively by chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. nih.govnih.gov The choice of CSP is critical and is often based on the structural class of the analyte. For primary amines like this compound, several types of CSPs have proven effective, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins (e.g., α1-acid glycoprotein), and crown ethers. nih.govsigmaaldrich.com

The determination of enantiomeric purity, expressed as enantiomeric excess (ee%), is achieved by integrating the peak areas of the two separated enantiomers. Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation with good resolution.

Table 1: Representative Chiral HPLC Conditions for Amines of Similar Structure

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AGP, 5 µm, 150 x 4.0 mm |

| Mobile Phase | Isocratic mixture of 10 mM potassium phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724) (90:10, v/v) |

| Flow Rate | 0.9 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds and can be applied to assess the purity of this compound. Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic peak shape and thermal stability. nih.gov A common approach involves converting the amine to a less polar derivative, such as a trifluoroacetyl or trimethylsilyl (B98337) derivative, prior to analysis.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC-MS provides the added advantage of structural information, aiding in peak identification.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 50-550 |

For the preparative purification of this compound, advanced column chromatography techniques are employed to isolate the compound from synthetic byproducts. longdom.org The basic nature of the amine group can lead to strong interactions with standard acidic silica (B1680970) gel, resulting in poor separation and peak tailing. To overcome this, several strategies can be implemented. biotage.com

One approach is to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to neutralize the acidic silanol (B1196071) groups on the silica surface. biotage.com An alternative and often more effective method is to use a different stationary phase altogether. Amine-functionalized silica, for instance, provides a basic surface that allows for the purification of amines using less polar and non-basic solvent systems like hexane/ethyl acetate. biotage.com

Reversed-phase chromatography can also be utilized, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. In this case, adjusting the pH of the mobile phase to be alkaline will ensure that the amine is in its neutral, free-base form, increasing its retention and allowing for effective purification. biotage.com

Table 3: Column Chromatography Strategies for Amine Purification

| Technique | Stationary Phase | Mobile Phase System | Principle |

|---|---|---|---|

| Modified Normal-Phase | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Neutralizes acidic sites on silica to reduce tailing. |

| Amine-Functionalized Normal-Phase | Amino-propyl-functionalized Silica | Hexane/Ethyl Acetate | Provides a basic stationary phase for improved chromatography of basic compounds. |

| Reversed-Phase (High pH) | C18-functionalized Silica | Water/Acetonitrile with 0.1% Ammonium Hydroxide | Maintains the amine in its neutral form to increase retention on the non-polar stationary phase. |

Medicinal Chemistry and Chemical Biology Investigations of 2 Cyclobutyl 1 Phenylethan 1 Amine and Its Derivatives As Molecular Scaffolds

Role of the 2-Phenethylamine Motif in Medicinal Chemistry Research

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a vast array of biologically active molecules. mdpi.comnih.gov This motif is present in endogenous neurotransmitters, natural products, and synthetic drugs, highlighting its remarkable versatility in molecular recognition by biological systems. mdpi.comnih.gov

The significance of the 2-phenethylamine structure is perhaps best exemplified by the endogenous catecholamines: dopamine (B1211576), norepinephrine, and epinephrine. mdpi.comnih.gov These molecules are central to the regulation of numerous physiological and cognitive processes, including mood, voluntary movement, and stress responses. mdpi.com Their biosynthesis originates from the amino acids phenylalanine and tyrosine, underscoring the deep-seated role of the phenethylamine (B48288) core in biology. nih.gov The inherent ability of this scaffold to interact with key receptor families, particularly G-protein coupled receptors (GPCRs), has made it a privileged structure in drug design. nih.govnih.gov

Medicinal chemists have extensively utilized the 2-phenethylamine framework to develop ligands for a wide range of targets. These include:

Adrenoceptors (α and β): This class of GPCRs is targeted by many phenethylamine-based drugs for treating cardiovascular conditions like hypertension and pulmonary diseases such as asthma. nih.gov

Dopamine Receptors: The motif is crucial for ligands aimed at treating neurological and psychiatric disorders, including Parkinson's disease. mdpi.combiomolther.org

Serotonin (5-HT) Receptors: Derivatives of phenethylamine are well-known to interact with various 5-HT receptor subtypes, which are implicated in conditions like depression and psychosis. biomolther.orgnih.gov

Sigma Receptors: This unique receptor class, involved in pain, neurodegenerative diseases, and cancer, is targeted by flexible, open-chain 2-phenethylamines. mdpi.com

Trace Amine-Associated Receptors (TAARs): The 2-phenethylamine structure is a key component for ligands targeting TAAR1, a receptor involved in neuropsychiatric disorders. mdpi.comd-nb.info

The concept of bioisosteric replacement is frequently applied to the phenethylamine motif. d-nb.infobeilstein-journals.org Replacing the phenyl ring with various heteroaromatic systems has allowed researchers to fine-tune the electronic and physicochemical properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. d-nb.infobeilstein-journals.org This strategy expands the chemical space around the core scaffold, providing a rich repository of structures for drug discovery programs. beilstein-journals.org

Exploration of Cyclobutane (B1203170) Ring Systems in Bioactive Molecular Design

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable component in the design of bioactive molecules. nih.govru.nl Its incorporation into drug candidates can confer several advantageous properties that address common challenges in medicinal chemistry. nih.gov Although less common than five- or six-membered rings, cyclobutane moieties are found in various natural products with significant biological activities, including antimicrobial and anticancer properties. nih.govnih.govnih.gov

The unique characteristics of the cyclobutane ring make it an attractive tool for medicinal chemists: nih.govru.nlnih.gov

Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring can lock flexible molecules into a specific, biologically active conformation. ru.nlnih.gov This pre-organization can lead to a significant increase in binding affinity for the target protein by reducing the entropic penalty of binding.

Metabolic Stability: The replacement of metabolically vulnerable groups, such as gem-dimethyl groups or linear alkyl chains, with a cyclobutane ring can block sites of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov